4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((4-bromobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C20H18BrN3OS and its molecular weight is 428.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound has been a subject of research due to its structural complexity and potential bioactive properties. Studies have focused on synthesizing related compounds and analyzing their structures through various methods such as NMR, MS, elemental analyses, and X-ray crystallography. For example, the synthesis and crystal structure of a compound with a similar structural motif, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, were reported, highlighting the compound's crystallization in a triclinic space group and its moderate antifungal activity (Mu et al., 2015).
Antimicrobial Activity
Related compounds have been synthesized to explore their antimicrobial properties. The synthesis of a series of hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones demonstrated antimicrobial and antifungal activities against various pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Lanjewar et al., 2009).
Anti-HIV Activity
Research into compounds with similar structures has also included the exploration of anti-HIV-1 activity. A study synthesized new derivatives of pyrimidin-4(3H)-one and found that certain derivatives exhibited virus-inhibiting properties against type 1 human immunodeficiency virus in vitro, suggesting a potential avenue for anti-HIV treatments (Novikov et al., 2004).
Corrosion Inhibition
Another application of related compounds is in the field of corrosion inhibition. Derivatives of pyridopyrimidinones have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic solutions. The studies demonstrated these compounds' effectiveness in corrosion protection, linking their performance to adsorption behaviors and theoretical calculations (Abdallah et al., 2018).
Properties
IUPAC Name |
4-[(4-bromophenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3OS/c21-16-6-4-15(5-7-16)13-26-19-17-2-1-3-18(17)24(20(25)23-19)12-14-8-10-22-11-9-14/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEXJNLCTSAUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=C(C=C3)Br)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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